molecular formula C13H17ClN2O4S2 B2426193 2-((1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide CAS No. 1796969-87-3

2-((1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide

Cat. No. B2426193
CAS RN: 1796969-87-3
M. Wt: 364.86
InChI Key: WBBKMAWLAQTULR-UHFFFAOYSA-N
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Description

Compounds with structures similar to the one you mentioned often belong to a class of organic compounds known as piperidines . Piperidines are a type of heterocyclic organic compound, which means they contain a ring structure made up of both carbon and another element, in this case, nitrogen .

Scientific Research Applications

Antibacterial Activity

  • Synthesis of N-substituted acetamide derivatives : A study by Iqbal et al. (2017) focused on synthesizing acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores to evaluate their antibacterial potentials. The synthesized compounds showed moderate inhibitory activity against various bacterial strains, indicating potential applications in developing antibacterial agents (Iqbal et al., 2017).

Antimicrobial and Anti-enzymatic Potential

  • Synthesis of 1,3,4-oxadiazole and acetamide derivatives : Another study by Nafeesa et al. (2017) reported the design, synthesis, and evaluation of various derivatives for their antibacterial and anti-enzymatic potential. These compounds, evaluated against gram-negative and gram-positive bacteria, highlighted the versatility of such structures in medicinal chemistry (Nafeesa et al., 2017).

Enzyme Inhibition

  • Synthesis and evaluation of piperidine derivatives : Research conducted by Vinaya et al. (2009) on the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives demonstrated significant antimicrobial activities against bacterial and fungal pathogens. This suggests the potential of such derivatives in addressing plant pathogens and possibly human infections (Vinaya et al., 2009).

Heterocyclic Synthesis

  • Synthesis of active-methylene N-sulfonylacetamidines : A study by Dianova et al. (2015) described the synthesis of active-methylene N-sulfonylacetamidines from thioacetamide derivatives and sulfonyl azides, indicating the potential for these compounds in creating a variety of biologically active substances (Dianova et al., 2015).

properties

IUPAC Name

2-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]sulfonyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O4S2/c1-15-12(17)8-22(19,20)9-4-6-16(7-5-9)13(18)10-2-3-11(14)21-10/h2-3,9H,4-8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBKMAWLAQTULR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide

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